6-Hydroxydodecanoic acid

Free Fatty Acid Receptor GPR40 Lipid Signaling

6-Hydroxydodecanoic acid (also referred to as 6-hydroxylauric acid) is a saturated medium-chain hydroxy fatty acid with the molecular formula C12H24O3 and a molecular weight of 216.32 g/mol. It belongs to the class of medium-chain hydroxy acids, characterized by a 12-carbon aliphatic chain bearing a secondary hydroxyl group at the C6 position and a terminal carboxylic acid group.

Molecular Formula C12H24O3
Molecular Weight 216.32 g/mol
CAS No. 35875-13-9
Cat. No. B1615948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxydodecanoic acid
CAS35875-13-9
Molecular FormulaC12H24O3
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCCC(=O)O)O
InChIInChI=1S/C12H24O3/c1-2-3-4-5-8-11(13)9-6-7-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)
InChIKeyJSSMLGKWQYPKBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxydodecanoic acid (CAS 35875-13-9): Chemical Identity, Physicochemical Profile, and Positional Isomer Benchmarking


6-Hydroxydodecanoic acid (also referred to as 6-hydroxylauric acid) is a saturated medium-chain hydroxy fatty acid with the molecular formula C12H24O3 and a molecular weight of 216.32 g/mol [1]. It belongs to the class of medium-chain hydroxy acids, characterized by a 12-carbon aliphatic chain bearing a secondary hydroxyl group at the C6 position and a terminal carboxylic acid group . The compound is a solid at room temperature, with an experimentally determined melting point of 56–58 °C and a boiling point of 130 °C at 1.8 Torr . Its predicted physicochemical properties, including a logP of approximately 3.0–3.5 and a pKa of 4.71–4.75, position it as a moderately lipophilic, weakly acidic molecule with hydrogen bond donor and acceptor capabilities conferred by both the hydroxyl and carboxyl functionalities [2]. The compound is commercially available primarily as a research chemical and synthetic intermediate.

Why 6-Hydroxydodecanoic Acid Cannot Be Replaced by Other Hydroxylauric Acid Regioisomers in Receptor-Targeted or Polymer Applications


Generic substitution across hydroxylated dodecanoic acid regioisomers (e.g., 2-, 3-, or 12-hydroxy) is scientifically invalid because the position of the hydroxyl group governs both molecular recognition at protein targets and the physicochemical properties of derived materials. A systematic head-to-head evaluation of all hydroxylauric acid regioisomers at free fatty acid receptors FFA1, FFA4, and GPR84 revealed that hydroxyl position dramatically alters agonist potency and efficacy; the 6-hydroxy isomer displays a distinct activity signature that cannot be replicated by shifting the hydroxyl group to the C2, C3, or terminal C12 position [1]. Similarly, in polycondensation chemistry, the mid-chain secondary alcohol of 6-hydroxydodecanoic acid exhibits different reactivity and yields polymers with divergent thermal and mechanical properties compared to the terminal primary alcohol of 12-hydroxydodecanoic acid [2]. These position-dependent functional differences preclude simple replacement without altering experimental outcomes or product performance.

Quantitative Differentiation of 6-Hydroxydodecanoic Acid Against Closest Hydroxylauric Acid Analogs


FFA1 Receptor Agonist Potency: 6-Hydroxy vs. 3-Hydroxy and 12-Hydroxy Regioisomers

In a direct head-to-head comparison of all hydroxylauric acid regioisomers at the FFA1 receptor (GPR40), 6-hydroxydodecanoic acid acted as a positive allosteric modulator (PAM) with an EC50 of 9.8 μM in the presence of 1 μM C18:1, whereas 3-hydroxydodecanoic acid showed substantially lower potency (EC50 52 μM) and 12-hydroxydodecanoic acid failed to reach 50% activation at the highest concentration tested (>100 μM) [1]. This represents a >5-fold difference in potency between the 6-hydroxy and 3-hydroxy isomers at FFA1.

Free Fatty Acid Receptor GPR40 Lipid Signaling

GPR84 Agonist Activity: 6-Hydroxy vs. 2-Hydroxy and 12-Hydroxy Regioisomers

At the GPR84 receptor, which is activated by medium-chain fatty acids, 6-hydroxydodecanoic acid demonstrated direct agonist activity with an EC50 of 15 μM and an Emax of 82% relative to the reference agonist capric acid (C10:0) [1]. In contrast, 2-hydroxydodecanoic acid showed reduced maximal efficacy (Emax 51%), while 12-hydroxydodecanoic acid was essentially inactive (EC50 not determinable, no significant activation) [1]. The unsubstituted parent compound, dodecanoic acid (lauric acid), also activates GPR84 but with different kinetics and is not hydroxylated, making it unsuitable for applications requiring simultaneous carboxylic acid and secondary alcohol functionalities [1].

GPR84 Medium-Chain Fatty Acid Receptor Inflammation

FFA4 Receptor Selectivity Profile: 6-Hydroxy vs. 3-Hydroxy and 12-Hydroxy Regioisomers

At the FFA4 receptor (GPR120), 6-hydroxydodecanoic acid exhibited negligible agonist activity (Emax < 10% at concentrations up to 100 μM), whereas 3-hydroxydodecanoic acid displayed measurable partial agonism (Emax ≈ 30%) [1]. This differential selectivity is critical: 6-hydroxydodecanoic acid provides a clean FFA1/GPR84-active, FFA4-inactive profile, while 3-hydroxy activates all three receptors (FFA1, FFA4, GPR84) and 12-hydroxy is broadly inactive [1]. Dodecanoic acid (lauric acid, C12:0), the non-hydroxylated parent, shows a different pattern with significant FFA4 activity, further distinguishing hydroxylated analogs [2].

GPR120 FFA4 Receptor Selectivity

Melting Point Differentiation: 6-Hydroxy vs. 3-Hydroxy and 12-Hydroxy Isomers

The hydroxyl group position exerts a pronounced effect on solid-state thermal properties. 6-Hydroxydodecanoic acid has an experimentally determined melting point of 56–58 °C . Shifting the hydroxyl to the C3 position increases the melting point to 70–70.5 °C, while moving it to the terminal C12 position further raises it to 85–88 °C [1]. This 29–32 °C span across regioisomers reflects differences in hydrogen bonding networks and crystal packing efficiency. The intermediate melting point of the 6-hydroxy isomer places it in a distinct thermal processing window compared to its higher-melting 3- and 12-hydroxy counterparts.

Thermal Properties Crystallinity Solid-State Processing

Synthetic Accessibility for Mid-Chain Hydroxy Fatty Acid Libraries: Position 6 as a Minimum Viable Target

The published succinct synthetic route to saturated hydroxy fatty acids hydroxylated at position 6 or higher explicitly uses 6-hydroxydodecanoic acid as the prototypical example, demonstrating that the C6 position represents the first synthetically accessible target in this scaffold series using a general α-alkylation strategy of a protected ω-hydroxy ester [1]. This synthetic tractability, combined with the observation that biological activity at FFA1, FFA4, and GPR84 emerges precisely at the C6 hydroxyl position (with shorter-chain 6-hydroxydecanoic acid showing only weak activity and longer-chain 6-hydroxytetradecanoic acid exhibiting altered potency), establishes 6-hydroxydodecanoic acid as the foundational compound for mid-chain hydroxy fatty acid libraries [1].

Chemical Synthesis Hydroxy Fatty Acid Regioselectivity

Definitive Application Scenarios Where 6-Hydroxydodecanoic Acid Is the Scientifically Justified Selection


FFA1 (GPR40) Allosteric Modulator Probe Development and High-Throughput Screening

Based on its 5.3-fold higher FFA1 PAM potency compared to the 3-hydroxy isomer and its inactivity at FFA4, 6-hydroxydodecanoic acid is the appropriate hydroxy fatty acid scaffold for FFA1-focused drug discovery programs [1]. Its EC50 of 9.8 μM provides a measurable signal window for high-throughput screening assays, while its FFA4-silent profile eliminates confounding dual-receptor effects that would occur with 3-hydroxydodecanoic acid [1]. Procurement of the 6-hydroxy regioisomer—not the 3- or 12-hydroxy—is required for this application.

GPR84-Mediated Inflammation and Immunometabolism Mechanistic Studies

For laboratories investigating GPR84 as a therapeutic target in inflammatory and metabolic diseases, 6-hydroxydodecanoic acid provides a defined agonist tool with an EC50 of 15 μM and robust efficacy (Emax 82% of capric acid) [1]. The 2-hydroxy isomer achieves only 51% Emax and the 12-hydroxy isomer is inactive, making 6-hydroxydodecanoic acid the only hydroxylauric acid regioisomer that combines potency with near-full efficacy at GPR84 [1]. This directly impacts experimental design for target validation studies and compound screening cascades.

Mid-Chain Functionalized Biodegradable Polyester and Poly(ester-anhydride) Synthesis

In polymer chemistry, the mid-chain secondary hydroxyl group of 6-hydroxydodecanoic acid enables synthesis of polyesters and poly(ester-anhydrides) with pendant hydroxyl functionality along the polymer backbone, which is structurally inaccessible using terminal-hydroxy isomers like 12-hydroxydodecanoic acid [1]. The lower melting point (56–58 °C vs. 85–88 °C for the 12-hydroxy isomer) also facilitates melt polycondensation at reduced temperatures, broadening compatibility with thermally labile co-monomers or catalysts [2]. Researchers synthesizing functionalized biodegradable materials should select the 6-hydroxy isomer when mid-chain hydroxyl incorporation is required.

Hydroxy Fatty Acid Chemical Library Construction and Structure-Activity Relationship (SAR) Studies

6-Hydroxydodecanoic acid serves as the benchmark compound for mid-chain hydroxy fatty acid libraries, given the validated and published general synthetic route that targets position 6 or higher [1]. Its comprehensive pharmacological characterization across FFA1, FFA4, and GPR84 provides a reference data point against which other chain-length variants (C10, C14) and regioisomers can be compared [1]. Procurement of a high-purity reference standard of 6-hydroxydodecanoic acid is essential for quality control and potency normalization in any SAR campaign involving hydroxylated fatty acids.

Technical Documentation Hub

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11 linked technical documents
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